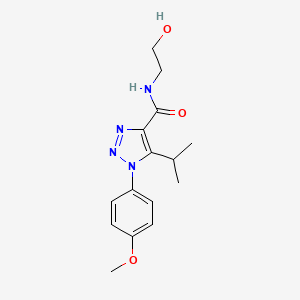

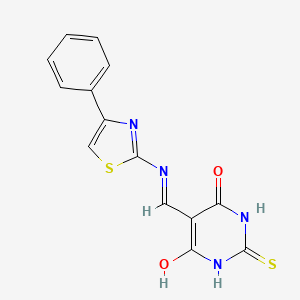

N-(2-hydroxyethyl)-5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-hydroxyethyl)-5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that may be related to various triazole derivatives with potential biological activities. Triazole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory, antiproliferative, and anticancer activities. The presence of a 4-methoxyphenyl group is a common feature in several synthesized triazole compounds, which have been studied for their biological activities and molecular structures.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of hydrazides with various aldehydes or ketones. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of a triazole carbohydrazide with 4-methoxybenzaldehyde under reflux conditions . Similarly, the synthesis of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide involved the reaction of a triazole carbohydrazide with indoline-2,3-dione . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction. For example, the structure of a related compound, 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, was ascertained by NMR spectroscopy and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of the compound .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of a carboxamide group in the compound suggests potential for further chemical modifications, such as the formation of amide bonds with amines or the hydrolysis of the amide to form carboxylic acids. The methoxyphenyl group could also undergo electrophilic substitution reactions, given the electron-donating nature of the methoxy substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like hydroxyethyl and isopropyl groups can affect the compound's hydrophilicity and lipophilicity, which in turn can influence its biological activity and pharmacokinetics. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, which provides insights into the solid-state properties of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research on compounds with triazole carboxamide structures, similar to the specified compound, often focuses on the synthesis of novel heterocyclic compounds due to their broad spectrum of biological activities. For example, studies on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one have explored its synthesis, crystal structure, and potential as an enzyme inhibitor, indicating possible applications in treating diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Corrosion Inhibition

Compounds containing triazole rings, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been investigated for their corrosion inhibition properties on metals in acidic environments. These studies have shown high efficiency in preventing corrosion, making them valuable in materials science for protecting industrial materials (Bentiss et al., 2009).

Antimicrobial and Antiviral Activities

The synthesis of triazole derivatives has been a focus due to their antimicrobial and antiviral properties. Research into 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin has shown significant activity against herpes and measles viruses, highlighting the potential of such compounds in developing new antiviral drugs (Revankar et al., 1981).

Fluorescence and Photophysical Properties

N-2-Aryl-1,2,3-Triazoles have been synthesized and studied for their blue emitting fluorescence properties, suggesting applications in organic light-emitting diodes (OLEDs) and other electronic devices. These compounds' photophysical properties have been thoroughly analyzed, indicating their potential use in developing new materials for electronic and optical applications (Padalkar et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-10(2)14-13(15(21)16-8-9-20)17-18-19(14)11-4-6-12(22-3)7-5-11/h4-7,10,20H,8-9H2,1-3H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJJVMCCTGNXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2509302.png)

![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)

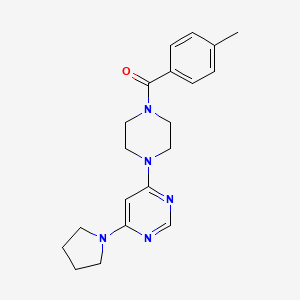

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)